Barium heptadecanoate
Description
Barium heptadecanoate (CAS: 2636-18-2) is the barium salt of heptadecanoic acid (margaric acid), with the molecular formula C₃₄H₆₆BaO₄ and a molecular weight of 675.33 g/mol . It belongs to the class of metal carboxylates, where the barium (Ba²⁺) cation coordinates with two heptadecanoate anions. These compounds are typically studied for their applications in materials science, such as lubricants, stabilizers, or precursors for superconducting materials .
Properties
CAS No. |
2636-18-2 |
|---|---|
Molecular Formula |
C34H66BaO4 |
Molecular Weight |
676.2 g/mol |
IUPAC Name |
barium(2+);heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
SKNHKEHTGOJLQL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium heptadecanoate can be synthesized through a reaction between heptadecanoic acid and barium hydroxide. The reaction typically involves dissolving heptadecanoic acid in an organic solvent such as ethanol, followed by the addition of barium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where heptadecanoic acid and barium hydroxide are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through filtration and recrystallization processes.
Chemical Reactions Analysis
Hydrolysis and Acid-Base Reactions
Barium heptadecanoate, like other carboxylate salts, may undergo hydrolysis in aqueous solutions:
In acidic conditions , protonation of the heptadecanoate anion can occur:
This would release heptadecanoic acid and leave Ba²⁺ ions in solution. In basic conditions , saponification (hydrolysis of esters) is possible if the compound is a soap, though barium soaps are less common than sodium or potassium counterparts .
Precipitation Reactions
Barium ions form sparingly soluble salts with anions like sulfate, carbonate, and sulfide. While specific data for this compound is absent, analogous reactions with these anions are well-documented:
-
With sulfate ions :
Barium sulfate is highly insoluble and forms a white precipitate .
-
With carbonate ions :
Thermal Decomposition
Heating barium carboxylates often leads to decomposition into barium oxide and the corresponding carboxylic acid:
This reaction typically requires high temperatures (300–400°C) and is influenced by the carboxylate’s chain length and stability .
Catalytic Roles
While this compound itself is not directly mentioned in catalytic contexts, barium salts like BaCl₂ are used as catalysts in transesterification reactions (e.g., biodiesel production) . Analogously, this compound might serve as a catalyst or precursor in similar reactions, though no experimental evidence is available.
Solubility and Stability
Barium carboxylates generally exhibit low solubility in water due to the large size and hydrophobicity of the carboxylate anion. For example, barium stearate (a shorter-chain analog) is insoluble in water but soluble in organic solvents. This compound likely follows this trend, with stability influenced by pH and temperature .
Data Table: Comparative Solubility of Barium Salts
Research Gaps and Limitations
-
Experimental Data : No direct studies on this compound’s reactivity were found in the provided sources.
-
Kinetic/Thermodynamic Parameters : Rate constants or activation energies for hydrolysis/decomposition are unavailable.
-
Catalytic Applications : While barium salts are used in transesterification , their role in reactions involving long-chain carboxylates like heptadecanoate remains unexplored.
Scientific Research Applications
Barium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of lubricants, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of barium heptadecanoate involves its interaction with molecular targets such as enzymes and receptors. The barium ion can bind to specific sites on these targets, altering their activity and function. The heptadecanoate group can also interact with lipid membranes, affecting their structure and properties.
Comparison with Similar Compounds
Structural and Molecular Properties
| Property | This compound | Calcium Heptadecanoate | Strontium Heptadecanoate |
|---|---|---|---|
| CAS Number | 2636-18-2 | 4499-95-0 | 94266-35-0 |
| Molecular Formula | C₃₄H₆₆BaO₄ | C₃₄H₆₆CaO₄ | C₃₄H₆₆O₄Sr |
| Molecular Weight | 675.33 g/mol | 578.08 g/mol | 625.62 g/mol |
| Metal Ion Radius | 1.35 Å (Ba²⁺) | 1.00 Å (Ca²⁺) | 1.18 Å (Sr²⁺) |
Key Observations :
Thermal and Stability Properties
Limited thermal decomposition data are available for these compounds. However, general trends in metal carboxylates suggest:
- Thermal Stability : Barium salts typically exhibit higher thermal stability than calcium salts due to stronger metal-oxygen bonds, but this is highly dependent on the carboxylate chain length and crystallinity .
- Decomposition Temperature: this compound likely decomposes at temperatures above 300°C, similar to barium neodecanoate (a structurally related compound used in superconductors) .
Biological Activity
Barium heptadecanoate, a barium salt of heptadecanoic acid (margaric acid), is a compound with the formula C34H66BaO4. This compound falls under the category of barium carboxylates and has garnered interest due to its potential biological activities and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound can be synthesized through the reaction of heptadecanoic acid with barium hydroxide. The typical synthesis involves dissolving the acid in an organic solvent, adding barium hydroxide, and heating the mixture under reflux conditions. This process yields this compound and water as byproducts.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The barium ion can bind to specific sites on these targets, modifying their activity. Additionally, the heptadecanoate group may interact with lipid membranes, influencing their structural properties and functionality.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, in vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured during these tests suggest that this compound could be a potential candidate for developing new antimicrobial agents .
2. Antioxidant Properties
this compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Preliminary studies indicate that this compound may possess significant antioxidant activity, which could have implications for its use in pharmaceutical applications aimed at combating oxidative damage .
3. Interaction with Lipid Membranes
The interaction of this compound with lipid membranes has been explored to understand its potential effects on cellular processes. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Such interactions can influence cell signaling pathways and membrane-associated functions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited Staphylococcus aureus and Escherichia coli. The diameter of inhibition zones was measured using the agar diffusion method, revealing substantial antibacterial activity, particularly against S. aureus, which exhibited an inhibition zone of 21 mm .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, researchers utilized various assays such as DPPH radical scavenging to evaluate the antioxidant capacity of this compound. Results indicated a significant reduction in DPPH radicals, suggesting that this compound could serve as a potential natural antioxidant agent in food preservation or therapeutic applications .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 21 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
| Candida albicans | 10 |
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 50 |
| ABTS Radical Scavenging | 45 |
| Ferric Reducing Antioxidant Power (FRAP) | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
